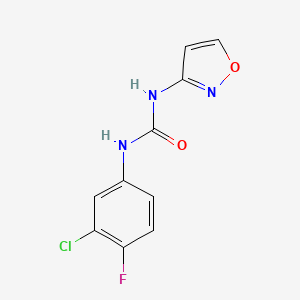
1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chloro-4-fluorophenyl group and a 1,2-oxazol-3-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with isocyanates or carbamates. One common method includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-fluoronitrobenzene, is nitrated and then reduced to obtain 3-chloro-4-fluoroaniline.
Formation of Urea Derivative: The 3-chloro-4-fluoroaniline is reacted with an isocyanate or carbamate under controlled conditions to form the urea derivative.
Cyclization: The resulting urea derivative undergoes cyclization with hydroxylamine or a similar reagent to form the 1,2-oxazol-3-yl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The urea moiety can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents on the phenyl ring.
Oxidation Products: Oxidized forms of the compound with additional functional groups.
Cyclization Products: Heterocyclic compounds with varied ring structures.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)thiourea: Similar structure with a thiourea moiety instead of urea.
1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of urea.
1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)amide: Features an amide group in place of the urea moiety.
Uniqueness: 1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-7-5-6(1-2-8(7)12)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOSMGRMYLSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NOC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














